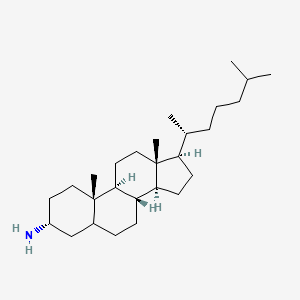

3alpha-Aminocholestane

Description

Contextualizing 3alpha-Aminocholestane within Steroidal Amine Chemistry Research

This compound, chemically known as (3α,5α)-Cholestan-3-amine, is a synthetic aminosteroid (B1218566) compound. ontosight.ai It belongs to a class of molecules characterized by a steroid backbone with an amino group, which has long captured the interest of medicinal and synthetic organic chemists due to their diverse biological properties. ontosight.airesearchgate.net The synthesis of steroidal compounds, including aminosteroids, is a significant area of focus in organic chemistry. researchgate.net These compounds are built upon the fundamental cholestane (B1235564) skeleton, and modifications, such as the introduction of an amine group at the 3-alpha position, can lead to novel biological activities. ontosight.airesearchgate.net The broader field of steroidal amine research investigates how such chemical structures interact with biological systems, with applications being explored in neuroprotection and cancer research. ontosight.ai The development of efficient and highly stereoselective methods for synthesizing aminosteroids is crucial for advancing this field of study. researchgate.net

Table 1: Chemical Properties of this compound An interactive table detailing the key chemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | ontosight.ai |

| Molecular Formula | C27H49N | Not explicitly stated, derived from structure |

| Molecular Weight | 387.68 g/mol | targetmol.com |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform | ontosight.ai |

| Synonyms | 3AC, (3α,5α)-Cholestan-3-amine, 5α-Cholestan-3α-amine | ontosight.aitargetmol.comchem960.com |

Overview of its Primary Academic Significance as a Phosphatase Modulator

The principal academic and research significance of this compound (3AC) stems from its function as a selective phosphatase modulator. medchemexpress.comechelon-inc.com Specifically, it is recognized as a potent and selective inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). medchemexpress.comechelon-inc.com SHIP1 is a phosphatase predominantly expressed in hematopoietic (blood-forming) cells that plays a critical role in intracellular signaling pathways by dephosphorylating the 5-position of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). echelon-inc.comresearchgate.net

The inhibitory action of 3AC on SHIP1 is highly selective. Research has shown that it inhibits SHIP1 with an IC50 value of approximately 2.5 to 10 μM, while demonstrating no significant inhibition of the ubiquitously expressed isoform SHIP2 or another key phosphatase, PTEN, even at much higher concentrations. medchemexpress.comechelon-inc.comresearchgate.netresearchgate.net This selectivity makes 3AC a valuable chemical tool for studying the specific roles of SHIP1 in cellular processes. echelon-inc.comnih.gov

By inhibiting SHIP1, 3AC effectively increases the levels of PI(3,4,5)P3, which leads to the hyper-activation of downstream signaling pathways, most notably the PI3K/AKT pathway. nih.gov This pathway is crucial for regulating a multitude of cellular events, including cell growth, proliferation, and apoptosis (programmed cell death). researchgate.netnih.gov Consequently, the modulation of SHIP1 activity by 3AC has become a therapeutic target of interest for a range of disorders, including various cancers and inflammatory conditions. echelon-inc.comnih.govnih.gov

Historical Development and Key Research Milestones for this compound

The emergence of this compound as a significant research compound is a relatively recent development, primarily initiated by a 2010 study from Brooks et al. researchgate.netnih.gov They identified 3AC as a chemical inhibitor of SHIP1 through a high-throughput screening process using a fluorescent polarization assay. researchgate.netnih.gov This discovery marked a pivotal milestone, providing the scientific community with a specific molecular probe to investigate the physiological and pathological functions of SHIP1.

Following its identification, research on 3AC has yielded several key findings:

Hematopoietic Regulation: Early studies demonstrated that treatment with 3AC significantly expands the population of myeloid immunoregulatory cells and enhances the recovery of red blood cells, neutrophils, and platelets in myelosuppressed hosts. researchgate.net

Cancer Research: A major focus of 3AC research has been in hematologic malignancies. Studies have shown that by inhibiting SHIP1, 3AC can trigger apoptosis in SHIP1-expressing leukemia and multiple myeloma (MM) cells. medchemexpress.comechelon-inc.comresearchgate.net In MM cell lines, 3AC treatment was found to arrest the cell cycle and lead to caspase activation and cell death. researchgate.net Furthermore, in vivo studies in mouse models showed that 3AC could reduce tumor growth. medchemexpress.comresearchgate.net

Immunology and Infectious Disease: More recent research has explored the immunomodulatory effects of 3AC. A 2023 study reported that SHIP1 expression increases in macrophages infected with Leishmania, and that treating infected, susceptible mice with 3AC reduced the parasite load and promoted a protective anti-leishmanial cytokine response. nih.gov This implicated SHIP1 inhibition as a potential immunostimulatory strategy against this infection. nih.gov

Neuroinflammation and Alzheimer's Disease: The role of SHIP1 (also known as INPP5D) in microglia—the primary immune cells of the brain—has brought 3AC into the realm of neurodegenerative disease research. biorxiv.org Studies have used 3AC to probe the consequences of SHIP1 inhibition in human microglia cell cultures, revealing changes in inflammatory signaling pathways, including the inflammasome, which are relevant to Alzheimer's disease pathology. biorxiv.org

Table 2: Summary of Key Research Findings for this compound (3AC) This interactive table summarizes significant research milestones and findings related to 3AC.

| Research Area | Key Finding | Model System | Source |

|---|---|---|---|

| Enzymology | Identified as a selective SHIP1 inhibitor (IC50 ~2.5-10 μM) with no activity against SHIP2 or PTEN. | In vitro enzyme assays | medchemexpress.comresearchgate.netresearchgate.net |

| Hematology | Expands myeloid immunoregulatory cells and enhances blood cell recovery after myelosuppression. | Mouse models | researchgate.net |

| Oncology | Induces apoptosis in multiple myeloma and leukemia cells by arresting the cell cycle. Reduces tumor growth in vivo. | Cell lines (OPM2, KG-1), Mouse models | medchemexpress.comechelon-inc.comresearchgate.net |

| Immunology | Enhances protection against Leishmania infection by modulating cytokine responses. | Macrophage cultures, Mouse models | nih.gov |

| Neuroscience | Modulates inflammasome signaling pathways in human microglia. | In vitro human iPSC-derived microglia | biorxiv.org |

Structure

3D Structure

Properties

IUPAC Name |

(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNGJYWAIUJHOJ-DSHIFKSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3alpha Aminocholestane

Established Synthetic Pathways for 3alpha-Aminocholestane

The synthesis of this compound has been approached through several established chemical routes, primarily starting from accessible steroid precursors. A common and well-documented method involves the reductive amination of 5α-cholestan-3-one. This process typically utilizes a reducing agent in the presence of an ammonia (B1221849) source.

Another foundational pathway begins with dihydrocholesterol (B116495) (cholestanol). The synthesis from this starting material involves the conversion of the 3β-hydroxyl group to a suitable leaving group, such as a tosylate or mesylate. Subsequent displacement by an azide (B81097) nucleophile (e.g., sodium azide) proceeds via an SN2 reaction, which inverts the stereochemistry at the C-3 position. The resulting 3α-azidocholestane is then reduced to the desired 3α-aminocholestane. Both the 3α- and 3β-aminocholestane isomers have been synthesized from dihydrocholesterol to compare their biological activities, confirming the 3α-isomer as the more active form for certain applications. syr.edu

A high-throughput screening effort identified a mixture of 3α- and 3β-aminocholestane as a potential inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1), which spurred further investigation into stereospecific syntheses. syr.edu

| Starting Material | Key Reagents | Intermediate | Final Product | Key Features |

| 5α-cholestan-3-one | 1. Ammonia source (e.g., NH₄OAc) 2. Reducing agent (e.g., NaBH₃CN) | Imine | This compound | Direct reductive amination; stereoselectivity can be an issue. researchgate.net |

| Dihydrocholesterol | 1. TsCl or MsCl, Pyridine 2. NaN₃ 3. Reducing agent (e.g., LiAlH₄) | 3β-Cholestanyl tosylate/mesylate, 3α-Azidocholestane | This compound | Multi-step process involving SN2 inversion of stereochemistry. syr.edu |

Development of Novel Synthetic Approaches for Aminocholestane Scaffolds

Research into aminocholestane scaffolds has led to the development of more novel and efficient synthetic methods. These approaches aim to improve yield, stereoselectivity, and substrate scope. One such advancement is the use of titanium-mediated reductive amination. researchgate.net For instance, employing chlorotriisopropoxytitanium(IV) has proven effective for the synthesis of aryl aminocholestanes from 5α-cholestane-3,7-dione. researchgate.net

Another modern approach involves the use of alternative reducing agents to achieve higher stereoselectivity in reductive aminations. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has been reported for the reductive amination of 3-oxosteroids with polyamines, affording high yields of the desired 3-polyaminosteroids. researchgate.netresearchgate.net Similarly, methods using in situ generated sodium acyloxyborohydride have been developed for highly stereoselective reductive aminations. researchgate.net These newer methodologies are often applicable to a wider range of amines, including aliphatic and aryl amines, expanding the accessible chemical diversity of aminocholestane derivatives. researchgate.net

Rational Design and Synthesis of this compound Analogs

The rational design of this compound analogs is primarily driven by the need to optimize its properties for biological studies, such as improving potency or physicochemical characteristics like water solubility. syr.edu

Strategies for Modulating Water Solubility in Aminocholestane Derivatives

A significant limitation of this compound for biological applications is its poor water solubility. researchgate.net A key strategy to address this involves modifying the cholestane (B1235564) skeleton. Synthetic studies have shown that deleting the hydrophobic C17 alkyl chain substantially improves water solubility. syr.eduresearchgate.netnih.gov This led to the synthesis of androsterone-based derivatives, which are more water-soluble. syr.eduresearchgate.net For example, epiandrosterone (B191177) can be used as a starting material to introduce functionality at both the C3 and C17 positions. researchgate.net Conversion of the C3β-alcohol to a C3α-azide, followed by reduction, yields the desired 3α-amino group while the C17-ketone remains available for further modifications or is simply retained to enhance solubility compared to the full cholestane side chain. researchgate.net

| Parent Compound | Modification Strategy | Resulting Analog Type | Primary Outcome |

| This compound | Deletion of the C17 alkyl side chain | Androsterone-based derivatives | Improved water solubility. researchgate.netnih.gov |

| This compound | Introduction of additional polar functional groups | Hydroxylated or diamine analogs | Potentially improved solubility and altered biological activity. researchgate.net |

Stereochemical Considerations in Aminocholestane Synthesis

The stereochemistry at the C-3 position is crucial for the biological activity of aminocholestanes, with the 3α-isomer often showing greater potency than the 3β-isomer. syr.edu Achieving high stereoselectivity is therefore a primary consideration in their synthesis.

In syntheses starting from cholestanone, the choice of reducing agent and reaction conditions for reductive amination can influence the stereochemical outcome. However, achieving high selectivity for the axial 3α-amine can be challenging. A more controlled approach involves starting with a precursor of known stereochemistry, such as epiandrosterone or dihydrocholesterol. The conversion of a 3β-alcohol to a 3α-amine via an SN2 reaction with an azide nucleophile is a reliable method for inverting the stereocenter and ensuring the desired 3α-configuration. researchgate.net The stereochemistry of synthesized aminoalcohols can be verified using NMR, by analyzing the coupling constants of the corresponding acetates. researchgate.net

Chemical Reactivity and Derivatization Studies of this compound

The amino group at the C-3α position provides a reactive handle for a wide range of chemical transformations, allowing this compound to serve as a versatile precursor for more complex molecules.

Formation of Complex Molecules with this compound as a Precursor

This compound is a valuable starting point for the synthesis of diverse libraries of aminosteroid (B1218566) analogs for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. These derivatization studies have been particularly important in the development of inhibitors for the SHIP1 enzyme. syr.eduresearchgate.net For example, modifications at the C3-amine were explored to understand the tolerance for different functional groups. researchgate.net These synthetic efforts have led to the creation of analogs with improved potency and, in some cases, altered selectivity profiles, with some derivatives inhibiting both SHIP1 and SHIP2. syr.eduresearchgate.netnih.gov

Mechanistic Characterization of 3alpha Aminocholestane S Biological Activity

Elucidation of 3alpha-Aminocholestane's Inhibitory Mechanisms against Inositol (B14025) Phosphatases

The inhibitory action of this compound is centered on its interaction with inositol phosphatases, which are critical negative regulators of the PI3K signaling cascade. frontiersin.org These enzymes, including SHIP1 and its isoform SHIP2, as well as the phosphatase and tensin homolog (PTEN), dephosphorylate phosphoinositides, thereby terminating downstream signaling. frontiersin.org

Specificity and Selectivity Profiling for SHIP1 and SHIP2 Inhibition

This compound has been demonstrated to be a selective inhibitor of SHIP1. mdpi.com Studies have shown that it exhibits significantly greater potency against SHIP1 compared to the related phosphatase SHIP2 and PTEN. nih.govsigmaaldrich.com This selectivity is a key characteristic of its biological activity. The inhibitory concentrations (IC50) from various studies highlight this preference. For instance, one study reported an IC50 of approximately 10 µM for SHIP1, while the concentration required to inhibit SHIP2 and PTEN was greater than 1 mM. sigmaaldrich.com Another investigation found the IC50 for SHIP1 to be around 2.5 µM, again with minimal effect on SHIP2 and PTEN at concentrations exceeding 1 mM. nih.gov The compound is reported to be at least four times more selective for SHIP1 over SHIP2. researchgate.net

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| SHIP1 | ~10 | sigmaaldrich.com |

| SHIP1 | ~2.5 | nih.gov |

| SHIP2 | >1000 | nih.govsigmaaldrich.com |

| PTEN | >1000 | nih.govsigmaaldrich.com |

Enzyme Kinetics of this compound with Inositol Phosphatases

Kinetic analyses suggest that aminosteroid-based inhibitors, including this compound, function as competitive inhibitors of SHIP enzymes. researchgate.net This mode of inhibition implies that the molecule binds to the active site of the enzyme, the same location where the natural substrate, phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), binds. mdpi.comresearchgate.net By occupying the active site, this compound prevents the enzyme from catalyzing the dephosphorylation of its substrate. This competitive mechanism is a crucial aspect of its function as a modulator of the PI3K pathway.

Structural Basis of this compound-Enzyme Interactions

The interaction between this compound and SHIP1 is governed by the specific three-dimensional structures of both the ligand and the enzyme's active site. The steroidal scaffold of the inhibitor plays a critical role in its binding affinity and selectivity.

Proposed Binding Models within the Active Site of SHIP1

Researchers have proposed models for how aminosteroid (B1218566) inhibitors like this compound fit within the active site of SHIP1. researchgate.net The active site of SHIP enzymes is characterized by a polar environment containing numerous basic and acidic amino acid residues. mdpi.com These residues are crucial for recognizing and binding the phosphate (B84403) groups of the inositol substrate. The binding model for this compound likely involves hydrophobic interactions between its steroidal core and nonpolar regions of the active site, complemented by a key interaction involving its amino group.

Role of the 3alpha Configuration in Protein-Ligand Interactions

The stereochemistry of the amino group at the 3-position of the cholestane (B1235564) skeleton is critical for the inhibitory activity. The "3alpha" configuration specifies the spatial orientation of this amino group, positioning it to form favorable interactions, likely a salt bridge or hydrogen bond, with acidic residues within the SHIP1 active site. This precise orientation is thought to be essential for anchoring the inhibitor in the correct conformation to effectively block substrate binding and catalysis.

Molecular Consequences of SHIP1 Inhibition by this compound

By inhibiting SHIP1, this compound prevents the dephosphorylation of PI(3,4,5)P3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). frontiersin.org This leads to an accumulation of PI(3,4,5)P3 at the plasma membrane, resulting in the hyperactivation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov This sustained signaling has several significant molecular and cellular consequences.

The inhibition of SHIP1 by this compound has been shown to trigger a range of biological effects, including:

Increased Akt Phosphorylation: Treatment with this compound leads to a significant increase in the phosphorylation of Akt at serine 473, a hallmark of its activation. nih.gov

Expansion of Myeloid Immunoregulatory Cells: The compound promotes a significant expansion of the myeloid immunoregulatory cell compartment. nih.gov

Enhanced Granulocyte Production: Chemical inhibition of SHIP1 with this compound boosts the production of granulocytes. nih.govmdpi.com

Apoptosis in Hematopoietic Cancer Cells: Intriguingly, SHIP1 inhibition by this compound has been found to trigger apoptosis in blood cancer cells. nih.gov It can decrease the growth and survival of certain leukemia cell lines that express SHIP1. nih.govsigmaaldrich.com

| Molecular Consequence | Observed Effect | Reference |

|---|---|---|

| Akt/PKB Signaling | Increased phosphorylation and activation | nih.gov |

| Myeloid Immunoregulatory Cells | Significant expansion of this cell compartment | nih.gov |

| Granulocyte Production | Profoundly increased | nih.gov |

| Hematopoietic Cancer Cells | Induction of apoptosis and reduced growth | nih.govnih.gov |

| Blood Cell Recovery | Enhanced recovery of red blood cells, neutrophils, and platelets in myelosuppressed hosts | nih.gov |

Downstream Effects on Phosphatidylinositol Signaling Pathways

This compound (also known as 3AC) exerts its biological activity primarily through the modulation of the phosphatidylinositol signaling pathway. This pathway is a critical cellular communication system that governs a multitude of cellular processes, including growth, proliferation, survival, and differentiation. The specific downstream effects of this compound are a direct consequence of its interaction with a key regulatory enzyme within this cascade.

Research has identified this compound as an inhibitor of inositol polyphosphate-5-phosphatase D (INPP5D), more commonly referred to as SHIP1. SHIP1 is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling axis. The primary function of the SHIP1 enzyme is to dephosphorylate the 5-position of the inositol ring of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3), converting it to phosphatidylinositol-3,4-bisphosphate (PtdIns(3,4)P2). This action curtails the signaling cascade initiated by the production of PtdIns(3,4,5)P3.

By inhibiting the catalytic activity of SHIP1, this compound disrupts this key regulatory step. This inhibition leads to a significant downstream consequence: the accumulation of PtdIns(3,4,5)P3 within the cell. PtdIns(3,4,5)P3 is a potent second messenger that recruits and activates a variety of downstream effector proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane is mediated by its pleckstrin homology (PH) domain, which binds specifically to PtdIns(3,4,5)P3.

The sustained elevation of PtdIns(3,4,5)P3 levels due to SHIP1 inhibition by this compound results in prolonged and enhanced activation of Akt and other PtdIns(3,4,5)P3-dependent signaling proteins. This amplified signaling cascade constitutes the principal downstream effect of this compound on the phosphatidylinositol pathway. The subsequent activation of Akt leads to the phosphorylation of a wide array of downstream targets, thereby influencing numerous cellular functions.

The mechanistic action of this compound on the phosphatidylinositol signaling pathway can be summarized in the following table:

| Key Molecule | Role in Pathway | Effect of this compound | Downstream Consequence |

| SHIP1 (INPP5D) | Dephosphorylates PtdIns(3,4,5)P3 to PtdIns(3,4)P2, negatively regulating the PI3K pathway. | Inhibition of enzymatic activity. | Prevents the breakdown of PtdIns(3,4,5)P3. |

| PtdIns(3,4,5)P3 | Second messenger that recruits and activates downstream signaling proteins, including Akt. | Accumulation in the cell membrane. | Enhanced and prolonged activation of downstream effectors. |

| Akt (Protein Kinase B) | Key downstream effector kinase that phosphorylates numerous substrates to regulate cellular processes. | Increased and sustained activation. | Modulation of cellular functions such as cell survival, growth, and proliferation. |

Modulation of Cellular Signaling Pathways by 3alpha Aminocholestane

Impact on the PI3K/AKT Signaling Axis in Cellular Models

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism. mdpi.commdpi.com SHIP1 acts as a key negative regulator of this pathway by dephosphorylating the PI3K product PI(3,4,5)P3. mdpi.comnih.gov Consequently, inhibition of SHIP1 by 3alpha-aminocholestane directly influences the activation state of downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).

Research in different cellular contexts has revealed varied effects of this compound on AKT activation. In Chronic Lymphocytic Leukemia (CLL) cells, treatment with this compound, which selectively inhibits SHIP1 with an IC50 of approximately 2.5 μM while not affecting the related phosphatases SHIP2 and PTEN, resulted in a significant increase in AKT activation, as measured by phosphorylation at the S473 residue. medchemexpress.comnih.gov This finding is consistent with the canonical role of SHIP1 as an inhibitor of the PI3K/AKT pathway, where its blockade leads to pathway hyperactivation. nih.gov

Conversely, studies in human multiple myeloma (MM) cells have shown that SHIP1 inhibition by this compound can lead to a reduction in AKT signaling. nih.gov Specifically, this compound treatment was found to reduce both the baseline (tonic) activation of AKT and the activation induced by Insulin-like Growth Factor 1 (IGF1). nih.gov This suggests that the impact of SHIP1 inhibition on the PI3K/AKT axis can be context-dependent, potentially influenced by the specific cellular background and the expression of other signaling components.

Mechanisms of Cell Cycle Arrest Induced by this compound

The anti-proliferative effects of this compound are closely linked to its ability to induce cell cycle arrest, a process that halts cell division. nih.govtocris.com By preventing cells from progressing through the various phases of the cell cycle, the compound can inhibit tumor growth and often precedes the induction of apoptosis.

Studies in multiple myeloma (MM) cell lines have demonstrated that inhibition of SHIP1 by this compound leads to cell cycle arrest in either the G0/G1 or G2/M phases. nih.gov A more detailed investigation using the OPM2 multiple myeloma cell line revealed that a 36-hour treatment with this compound severely reduced the percentage of cells in the S (synthesis) phase. medchemexpress.com This reduction was accompanied by a corresponding accumulation of cells in the G2/M phase, indicating a block at this checkpoint. medchemexpress.com This disruption of the normal cell cycle progression is a key mechanism contributing to the compound's anti-cancer activity. nih.gov

| Cell Line(s) | Observed Effect | Reference |

|---|---|---|

| Multiple Myeloma (general) | Arrest in G0/G1 or G2/M stages | nih.gov |

| OPM2 | Severe reduction of cells in S phase | medchemexpress.com |

| OPM2 | Increase of cells in G2/M phase | medchemexpress.com |

Induction of Apoptosis in Sensitive Cell Lines by this compound

A crucial outcome of SHIP1 inhibition by this compound in malignant cells is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is essential for eliminating damaged or cancerous cells and is a primary goal of many cancer therapies. The pro-apoptotic activity of this compound is selective for cancer cells that express SHIP1. nih.gov

In SHIP1-expressing acute myeloid leukemia (AML) cells, such as the KG-1 line, this compound effectively promotes apoptosis. nih.gov This is demonstrated by key biochemical markers of apoptosis, including the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase 3, a critical executioner caspase in the apoptotic cascade. nih.gov Furthermore, treated cells show a higher frequency of Annexin V staining, which identifies cells in the early stages of apoptosis. nih.gov

Similarly, in multiple myeloma (MM) cells, the cell cycle arrest induced by this compound culminates in caspase activation and subsequent apoptosis. nih.gov The compound's ability to trigger this cell death pathway underscores its therapeutic potential in hematologic malignancies where SHIP1 is expressed and the PI3K/AKT pathway is often dysregulated. nih.govnih.gov

Investigation of Paralog Compensation in Response to SHIP1 Inhibition by this compound

Cells can sometimes adapt to the inhibition of a specific protein by upregulating a functionally related protein, a phenomenon known as paralog compensation. SHIP1 and SHIP2 are two such paralogs; they are the major inositol (B14025) phosphatases in mammalian cells that hydrolyze the PI3K product, PI(3,4,5)P3. nih.gov this compound exhibits high selectivity for SHIP1, showing no inhibitory activity against SHIP2 or another key PI3K pathway regulator, PTEN, even at concentrations up to 1 mM. nih.gov

This selectivity provides an opportunity to study the potential for compensation by SHIP2. In vivo studies of multiple myeloma have provided evidence for such a mechanism. medchemexpress.com In mice with MM tumors that become resistant to this compound treatment, the resistant tumors were found to have an upregulation of SHIP2 expression. medchemexpress.com This suggests that by blocking SHIP1, the treatment may inadvertently select for cancer cells that can compensate for the loss of SHIP1 activity by increasing the levels of its paralog, SHIP2. medchemexpress.com This observation highlights a potential mechanism of acquired resistance to selective SHIP1 inhibitors and is an important consideration for their therapeutic development.

Impact of 3alpha Aminocholestane on Immunological Processes in Pre Clinical Models

Modulation of Immune Cell Populations and Functions by 3alpha-Aminocholestane

This compound exerts a profound influence on the development and function of immune cells, particularly those of the myeloid lineage. By targeting SHIP1, 3AC effectively enhances the production of certain blood cells and expands populations of cells with immunoregulatory capabilities.

Treatment with this compound has been demonstrated to significantly expand the myeloid immunoregulatory cell (MIR) compartment in animal models. These cells play a critical role in controlling immune responses and maintaining tolerance. Genetic studies have previously shown that a deficiency in SHIP1 leads to a profound increase in the numbers and function of MIR cells. The chemical inhibition of SHIP1 by 3AC mimics this effect, leading to a notable increase in this specific cell population. This expansion is a key factor in the compound's ability to modulate allogeneic T cell responses.

Table 1: Effect of this compound on Myeloid Immunoregulatory Cells

| Parameter | Observation in Pre-clinical Models | Reference |

|---|---|---|

| Myeloid Immunoregulatory Cell (MIR) Compartment | Significantly expanded following treatment with this compound. | |

| Mechanism | Chemical inhibition of SHIP1, mimicking genetic SHIP1 deficiency. |

Influence on Allogeneic T Cell Responses in Pre-clinical Settings

In pre-clinical models, this compound treatment impairs the capacity of peripheral lymphoid tissues to prime allogeneic T cell responses. Allogeneic responses occur when T cells from one individual recognize and attack the cells of another genetically different individual, a major challenge in transplantation. The expansion of myeloid immunoregulatory cells, as mentioned previously, is a likely contributor to this dampening of T cell activation. Studies involving genetic SHIP1 deficiency have indicated that hosts lacking SHIP1 are more permissive for the engraftment of mismatched bone marrow grafts, suggesting that targeting SHIP1 could reduce deleterious allogeneic T cell responses.

Role in Regulating Inflammasome Activation in Microglial Cells

Recent research has identified SHIP1 (also known as INPP5D) as a key regulator of inflammasome activation in human microglial cells, the primary immune cells of the central nervous system. Pharmacological inhibition of SHIP1's phosphatase activity using this compound in cultured human iPSC-derived microglia was found to induce inflammasome activation. This activation was confirmed by the increased secretion of the cytokines IL-1β and IL-18. The formation of the inflammasome, a multiprotein complex that triggers inflammatory responses, is a critical process in innate immunity. The findings implicate that the phosphatase activity of SHIP1 normally suppresses inflammasome activation in microglia, and inhibiting this activity with 3AC removes this brake, leading to an inflammatory response.

Applications of 3alpha Aminocholestane As a Research Tool in Disease Models

Utilization in in vitro Cell Culture Systems for Mechanistic Studies

The application of 3alpha-Aminocholestane in cell-based assays has provided crucial mechanistic insights into its biological activities. These in vitro systems allow for controlled investigation of the compound's effects on cellular proliferation, survival, and signaling cascades.

In the context of hematological cancers, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cell lines. As a selective inhibitor of SHIP1, it targets a key negative regulator of the PI3K/Akt signaling pathway, which is often dysregulated in these malignancies.

Research has shown that this compound can effectively reduce the viability of multiple myeloma (MM) cell lines. For instance, treatment with this compound significantly impacts the OPM2 cell line. In contrast, RPMI8226 and U266 multiple myeloma cells exhibit less sensitivity, with significant decreases in viability observed at concentrations of 12.5 μM and higher. The compound has also been shown to decrease the growth and survival of KG-1 acute myeloid leukemia (AML) cells. Murine C1498 leukemia cells also display sensitivity to this compound. However, the K562 chronic myelogenous leukemia cell line, which lacks SHIP1 expression but expresses SHIP2 and PTEN, is insensitive to the compound, highlighting its specificity.

Mechanistic studies have revealed that this compound induces cell cycle arrest and apoptosis in hematological cancer cells. In OPM2 cells, a 36-hour treatment leads to a significant reduction in the S phase population, with a corresponding increase in the G2/M phase. In the less proliferative RPMI8226 and U266 cell lines, the compound induces a block in the G0/G1 phase of the cell cycle. The induction of apoptosis in SHIP1-expressing AML cells is evidenced by increased cleavage of PARP and Caspase 3, and a decrease in the activation of Akt/PKB.

The inhibitory activity of this compound against SHIP1 has been quantified, with a reported IC50 of approximately 2.5 μM to 10 μM. This selective inhibition of SHIP1, without affecting SHIP2 or PTEN at concentrations up to 1 mM, underscores its utility as a specific research tool.

| Cell Line | Cancer Type | Effect | Reported Concentration/IC50 |

|---|---|---|---|

| OPM2 | Multiple Myeloma | Reduced viability, cell cycle arrest at G2/M | Effective reduction in viability |

| RPMI8226 | Multiple Myeloma | Decreased viability, cell cycle arrest at G0/G1 | ≥12.5 μM |

| U266 | Multiple Myeloma | Decreased viability, cell cycle arrest at G0/G1 | ≥12.5 μM |

| KG-1 | Acute Myeloid Leukemia | Decreased growth and survival, apoptosis | Data not available |

| C1498 | Murine Leukemia | Sensitivity to treatment | Data not available |

| K562 | Chronic Myelogenous Leukemia | Insensitive to treatment (lacks SHIP1 expression) | Data not available |

While the role of SHIP1 in neuroinflammation and diseases like Alzheimer's is an active area of investigation, current research has not extensively documented the use of this compound in in vitro models of neurodegenerative diseases, such as primary microglia or other neural cell cultures. The potential for SHIP1 inhibition to modulate microglial activation and phagocytosis suggests a plausible, yet underexplored, avenue for future research.

Application in in vivo Animal Models for Pathophysiological Research

The translation of in vitro findings to whole-organism systems is a critical step in preclinical research. This compound has been utilized in murine models to investigate its systemic effects on disease progression and the immune system.

In vivo studies have substantiated the anti-tumor effects of this compound observed in cell culture. In a murine model of multiple myeloma, where mice were challenged with OPM2 cells, treatment with this compound resulted in reduced tumor growth. This was evidenced by a decrease in circulating OPM2 cells and a significant enhancement in the survival of the treated mice compared to control groups. Interestingly, in tumors that developed resistance to the treatment, an upregulation of SHIP2 was observed, suggesting a potential mechanism of acquired resistance.

Beyond its direct anti-cancer effects, this compound has been shown to modulate the immune system. In vivo treatment of adult mice with this compound led to a significant expansion of the myeloid immunoregulatory cell (MIR) compartment in peripheral lymphoid tissues, including the spleen and lymph nodes. This expansion of Mac1+Gr1+ MIR cells is associated with the suppression of allogeneic T-cell responses. Furthermore, the treatment profoundly increased the production of granulocytes. These findings suggest that this compound could be explored as a tool to modulate immune responses in various disease contexts, including graft-versus-host disease and other inflammatory conditions.

Development of this compound as a Probe for Inositol (B14025) Phosphatase Research

The high selectivity of this compound for SHIP1 makes it an excellent chemical probe for studying the specific functions of this inositol phosphatase. Enzymes like SHIP1, SHIP2, and PTEN all hydrolyze the PI3K product, phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), but produce different downstream signaling molecules.

This compound's ability to inhibit SHIP1-catalyzed dephosphorylation of PI(3,4,5)P3 to PI(3,4)P2, with an IC50 of approximately 10 μM, while showing no significant inhibition of SHIP2 or PTEN at concentrations up to 1 mM, allows researchers to specifically interrogate the SHIP1-mediated signaling axis. This selectivity is crucial for distinguishing the biological roles of SHIP1 from those of other phosphatases that act on the same substrate. By using this compound, researchers can elucidate the specific contributions of SHIP1 to various cellular processes, including cell growth, survival, and immune regulation, thereby advancing our understanding of the intricate network of inositol phosphate (B84403) signaling.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) |

| Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) |

Advanced Structural and Computational Analysis of 3alpha Aminocholestane

Spectroscopic Methods for Elucidating Conformational Dynamics of 3alpha-Aminocholestane

The biological activity of this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for probing these dynamic properties in solution.

The cholestane (B1235564) skeleton is a rigid structure, but the A-ring, bearing the 3-amino group, can adopt different conformations, primarily the chair conformation. The orientation of the amino group, whether axial or equatorial, significantly influences the molecule's interaction with its biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed insights into the conformational preferences of this compound. nih.gov

The chemical shifts of the protons on the A-ring are particularly sensitive to the conformation. For instance, the proton at the C3 position will have a different chemical shift and coupling constant depending on whether the amino group is in an axial or equatorial position. In an equatorial orientation, the C3-proton would be axial, leading to larger diaxial coupling constants with the neighboring axial protons at C2 and C4. Conversely, an axial amino group would result in an equatorial C3-proton with smaller axial-equatorial and equatorial-equatorial coupling constants.

NOESY experiments are instrumental in determining through-space proximities between protons. For this compound, NOEs between the protons of the amino group and specific protons on the steroid nucleus can definitively establish the stereochemistry and preferred conformation of the A-ring. For example, an NOE between the amino protons and the axial protons at C1 and C5 would be indicative of an equatorial amino group.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for studying hydrogen bonding. The N-H stretching vibrations of the primary amino group in this compound typically appear in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can reveal information about intramolecular and intermolecular hydrogen bonding, which in turn is dependent on the conformation of the molecule. A conformation that allows for intramolecular hydrogen bonding between the amino group and another part of the molecule would result in a shift of the N-H stretching frequency to a lower wavenumber.

The table below summarizes the expected spectroscopic data for the conformational analysis of this compound.

| Spectroscopic Technique | Parameter | Expected Observation for Equatorial NH₂ | Expected Observation for Axial NH₂ |

| ¹H NMR | C3-H Chemical Shift | Downfield | Upfield |

| ¹H NMR | C3-H Coupling Constants | Large diaxial couplings | Small axial-equatorial/equatorial-equatorial couplings |

| NOESY | Key NOE Contacts | NH₂ to C1-ax, C5-ax | NH₂ to C2-eq, C4-eq |

| IR Spectroscopy | N-H Stretch (in dilute solution) | Sharper, higher frequency | Broader, lower frequency (if H-bonding is possible) |

Computational Modeling and Docking Studies of this compound-Enzyme Interactions

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the binding of a ligand, such as this compound, to its biological target. oipub.com this compound has been identified as an inhibitor of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), an important enzyme in cellular signaling pathways. nih.gov Understanding the molecular interactions between this compound and SHIP1 is crucial for designing more potent and selective inhibitors.

The process of modeling this interaction typically involves the following steps:

Homology Modeling: If the crystal structure of the target enzyme (SHIP1) is not available, a three-dimensional model can be built based on the known structures of homologous proteins.

Molecular Docking: Docking algorithms are used to predict the preferred binding pose of this compound within the active or allosteric sites of SHIP1. These programs score different poses based on factors like shape complementarity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: Once a plausible binding pose is identified, MD simulations can be performed to study the dynamic behavior of the ligand-enzyme complex over time. nih.gov These simulations provide insights into the stability of the binding and the key amino acid residues involved in the interaction.

Key interactions that are likely to govern the binding of this compound to an enzyme like SHIP1 include:

Hydrogen Bonds: The 3-amino group can act as a hydrogen bond donor, forming interactions with acceptor groups (e.g., carbonyl oxygen) on the protein.

Hydrophobic Interactions: The nonpolar cholestane skeleton can engage in extensive hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

A hypothetical docking study of this compound with a model of the SHIP1 catalytic domain might reveal the following interactions, as summarized in the table below.

| Interaction Type | This compound Moiety | Potential Interacting Amino Acid Residues in SHIP1 |

| Hydrogen Bond | 3-amino group | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic Interaction | Cholestane rings | Val, Leu, Ile, Phe, Trp, Met |

| Hydrophobic Interaction | Cholestane side chain | Ala, Pro, Val, Leu |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. oup.com The goal is to identify the key structural features required for optimal potency and selectivity.

Correlation of Structural Modifications with Biological Potency and Selectivity

For this compound, SAR studies would focus on modifications at three main positions: the 3-amino group, the cholestane skeleton, and the side chain.

Modifications of the 3-Amino Group:

Stereochemistry: Changing the stereochemistry from 3-alpha to 3-beta would alter the orientation of the amino group and could significantly impact binding affinity. A 3-beta amino group would be in an axial position in the most stable chair conformation of the A-ring, which would present a different interaction profile to the enzyme.

Substitution: N-alkylation or N-acylation of the amino group would change its hydrogen bonding capacity and steric bulk. Small alkyl groups might increase potency by enhancing hydrophobic interactions, while larger groups could lead to steric clashes within the binding pocket.

Modifications of the Cholestane Skeleton:

Introduction of Unsaturation: Introducing double bonds into the steroid nucleus would alter its shape and rigidity, which could influence how it fits into the enzyme's binding site.

Addition of Functional Groups: The introduction of other functional groups, such as hydroxyl or keto groups, at various positions on the steroid skeleton could provide additional points of interaction with the enzyme, potentially increasing binding affinity.

Modifications of the Side Chain:

Length and Branching: Altering the length and branching of the C17 side chain could affect hydrophobic interactions with the enzyme.

Introduction of Polar Groups: The addition of polar functional groups to the side chain could allow for new hydrogen bonding interactions and might also improve the pharmacokinetic properties of the compound.

The following table presents a hypothetical SAR for analogs of this compound as SHIP1 inhibitors, based on the principles of medicinal chemistry.

| Analog Modification | Rationale | Predicted Effect on Potency | Predicted Effect on Selectivity |

| 3β-Amino | Altered stereochemistry and hydrogen bonding vectors | Likely decrease | May increase or decrease |

| 3-N-Methyl | Increased lipophilicity, altered H-bonding | May increase or decrease | May change |

| 3-N-Acetyl | Loss of H-bond donor, increased steric bulk | Likely decrease | May increase |

| Δ⁵ double bond | Altered A/B ring junction geometry | May increase or decrease | May change |

| 7-Keto | Introduction of H-bond acceptor | May increase | May increase |

| C24-Hydroxyl | Introduction of a polar group in the side chain | May increase | May increase |

Future Directions and Emerging Research Avenues for 3alpha Aminocholestane

Exploration of Undiscovered Biological Targets and Off-Target Effects

A comprehensive understanding of the biological effects of any bioactive compound necessitates a thorough investigation of its molecular targets, including both the intended target and any unintended "off-target" interactions.

While 3alpha-Aminocholestane is recognized as a selective inhibitor of SHIP1, the full spectrum of its molecular interactions within the complex cellular proteome is likely not fully characterized. Future research should focus on identifying novel biological targets of this aminosteroid (B1218566). This exploration is crucial for several reasons: it could reveal previously unknown mechanisms of action, explain observed physiological effects that are not solely attributable to SHIP1 inhibition, and potentially identify new therapeutic applications.

Furthermore, a detailed analysis of off-target effects is paramount for predicting potential side effects and for the development of more selective derivatives. It has been observed that resistance to this compound treatment in multiple myeloma can be associated with the upregulation of the related phosphatase, SHIP2. This suggests that while not a primary target, SHIP2 activity can be indirectly affected by SHIP1 inhibition, representing a form of off-target consequence. A systematic profiling of this compound against a broad panel of phosphatases and other enzyme classes would provide a clearer picture of its selectivity and potential for unintended interactions. Harnessing beneficial off-target effects could also lead to novel therapeutic strategies. nih.gov

Table 1: Potential Approaches for Target Identification and Off-Target Profiling

| Approach | Description | Potential Insights |

| Affinity-Based Proteomics | Utilization of immobilized this compound as bait to capture interacting proteins from cell lysates. | Identification of direct binding partners, including novel targets and off-targets. |

| Computational Modeling | In silico docking studies against various protein structures to predict potential binding interactions. | Prioritization of potential targets for experimental validation. |

| Kinase and Phosphatase Profiling | Screening of this compound against large panels of recombinant kinases and phosphatases. | Quantitative assessment of selectivity and identification of off-target enzyme inhibition. |

| Phenotypic Screening | High-content imaging or other cell-based assays to identify unexpected cellular responses to this compound treatment. | Uncovering novel biological pathways affected by the compound. |

Potential for Developing Advanced Research Probes Based on the this compound Scaffold

The unique structure and biological activity of this compound make its scaffold an excellent starting point for the development of sophisticated research probes. These tools are essential for dissecting complex biological processes with high precision.

Future efforts could focus on the design and synthesis of derivatized versions of this compound that are tagged with reporter molecules. For instance, fluorescently labeled analogs would enable the visualization of the compound's subcellular localization and its dynamics within living cells using advanced microscopy techniques. Biotinylated or photo-activatable derivatives could be employed in chemical proteomics workflows to identify and quantify its interacting proteins in a more robust and specific manner.

The development of such probes would not only facilitate a deeper understanding of this compound's own mechanism of action but could also serve as powerful tools for studying the broader roles of its molecular targets, such as SHIP1, in various cellular contexts.

Table 2: Potential Research Probes Derived from this compound

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | e.g., FITC, Rhodamine | Live-cell imaging to determine subcellular localization and trafficking. |

| Biotinylated Probe | Biotin | Affinity purification of binding partners for mass spectrometry-based identification. |

| Photoaffinity Probe | e.g., Diazirine, Benzophenone | Covalent cross-linking to target proteins upon photoactivation for stable target identification. |

| Radiolabeled Probe | e.g., ³H, ¹⁴C | Quantitative binding assays and in vivo distribution studies. |

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

To move beyond a single-target perspective and appreciate the global cellular impact of this compound, its study should be integrated with systems biology methodologies. These approaches allow for a holistic view of the perturbations induced by a bioactive compound across multiple cellular pathways.

By combining quantitative "omics" data (e.g., proteomics, transcriptomics, metabolomics) from cells treated with this compound with computational network analysis, researchers can construct detailed models of the compound's mechanism of action. This can reveal how the inhibition of SHIP1 propagates through interconnected signaling networks, leading to downstream effects on gene expression, protein activity, and metabolic fluxes.

Such a comprehensive pathway analysis could uncover unexpected connections between SHIP1 and other cellular processes, identify potential biomarkers for predicting treatment response, and suggest rational combination therapies that could enhance the efficacy of this compound.

Methodological Advancements in the Synthesis and Characterization of Aminocholestanes

The future development of novel this compound analogs with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles, relies on continued advancements in synthetic and analytical chemistry.

Recent progress in the stereoselective synthesis of aminosteroids provides a strong foundation for the creation of a diverse library of this compound derivatives. Methodologies that allow for precise control over the stereochemistry at the C3 position and other sites on the cholestane (B1235564) scaffold are crucial, as the spatial arrangement of functional groups is a key determinant of biological activity. The development of more efficient and scalable synthetic routes will be essential for facilitating extensive structure-activity relationship (SAR) studies.

Furthermore, advanced analytical techniques are critical for the purification and characterization of these closely related steroid isomers. The inherent similarities in the physical and chemical properties of stereoisomers present a significant challenge. Modern chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are indispensable for the separation of enantiomers and diastereomers. In addition, sophisticated mass spectrometry-based methods can provide detailed structural information to confirm the identity and purity of synthesized compounds.

Table 3: Key Methodological Advancements for Aminocholestane Research

| Area | Advanced Technique | Relevance to this compound |

| Synthesis | Stereoselective catalysis | Precise control over the 3-alpha amino group configuration. |

| Late-stage functionalization | Rapid generation of diverse analogs from a common intermediate. | |

| Purification | Chiral HPLC | Separation of 3alpha- and 3beta-amino isomers and other stereoisomers. |

| Supercritical fluid chromatography (SFC) | An alternative and often more efficient method for chiral separations. | |

| Characterization | 2D Nuclear Magnetic Resonance (NMR) | Unambiguous determination of stereochemistry and molecular structure. |

| High-resolution mass spectrometry | Accurate mass determination and fragmentation analysis for structural elucidation. |

By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for the development of novel research tools and potentially new therapeutic agents.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 3α-Aminocholestane in laboratory settings?

Answer:

Synthesis of 3α-Aminocholestane typically involves steroidal backbone modification via aminolysis or reductive amination. Key steps include:

- Steroid functionalization : Introduce an amine group at the C3 position using reagents like NH₃/NaBH₄ under controlled pH (7–9) to avoid side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high purity (>95%) .

- Characterization : Use H/C NMR to confirm stereochemistry at C3 and LC-MS (ESI+) for molecular weight validation. Purity is quantified via HPLC with a C18 column (acetonitrile/water mobile phase) .

Basic: How can researchers validate the biological activity of 3α-Aminocholestane in membrane-associated studies?

Answer:

Biological validation requires:

- Liposome incorporation : Prepare cholesterol-rich liposomes, integrate 3α-Aminocholestane (1–5 mol%), and measure membrane fluidity via fluorescence anisotropy using DPH probes .

- Receptor binding assays : Use surface plasmon resonance (SPR) or radioligand displacement (e.g., H-cholesterol) to assess competitive binding to sterol-recognizing proteins .

- Control experiments : Compare results with cholesterol and 3β-Aminocholestane analogs to isolate stereospecific effects .

Advanced: How should researchers address discrepancies in reported cytotoxicity data for 3α-Aminocholestane across cell lines?

Answer:

Data contradictions may arise from:

- Cell line variability : Test across multiple lines (e.g., HEK293, HeLa, HepG2) using standardized MTT assays (48h exposure, 10–100 µM doses). Normalize results to cell viability controls .

- Solvent interference : Ensure DMSO concentrations are ≤0.1% to avoid solvent-induced toxicity. Validate with solvent-only controls .

- Metabolic differences : Perform LC-MS metabolomics to quantify intracellular accumulation and correlate with cytotoxicity profiles .

Advanced: What experimental design considerations are critical for studying 3α-Aminocholestane’s role in lipid raft modulation?

Answer:

- Model systems : Use giant unilamellar vesicles (GUVs) labeled with raft markers (e.g., GM1-ganglioside/CTxB) to visualize raft clustering via confocal microscopy .

- Quantitative analysis : Apply Laurdan generalized polarization (GP) to measure membrane order changes. Compare GP values in 3α-Aminocholestane vs. cholesterol-containing membranes .

- Cross-validation : Confirm findings with detergent-resistant membrane (DRM) assays and atomic force microscopy (AFM) topography .

Advanced: How can researchers optimize the stability of 3α-Aminocholestane in long-term storage for in vivo studies?

Answer:

- Storage conditions : Store lyophilized powder at −80°C under argon to prevent oxidation. For solutions, use ethanol (not aqueous buffers) and avoid light exposure .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor purity via HPLC. Degradation products (e.g., oxidized amines) are identified via HRMS .

- In vivo validation : Pre-dose stability checks in serum (37°C, 24h) using LC-MS to confirm compound integrity prior to animal trials .

Advanced: What strategies are effective for resolving spectral overlaps in NMR analysis of 3α-Aminocholestane derivatives?

Answer:

- Pulse sequences : Use 2D NMR (HSQC, COSY) to separate overlapping H signals. For C, DEPT-135 clarifies CH₂/CH₃ group assignments .

- Isotopic labeling : Synthesize N-labeled analogs to enhance amine group detection in crowded spectral regions (e.g., δ 2.5–3.5 ppm) .

- Computational modeling : Pair experimental data with DFT-based chemical shift predictions (e.g., Gaussian09) to assign ambiguous peaks .

Basic: What safety protocols are essential when handling 3α-Aminocholestane in laboratory environments?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Spill management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- First aid : For skin contact, wash with 10% acetic acid to neutralize residual amines, followed by soap/water .

Advanced: How can researchers design dose-response studies to elucidate 3α-Aminocholestane’s dual role as a membrane stabilizer and apoptosis inducer?

Answer:

- Dose stratification : Test 0.1–50 µM ranges in parallel assays:

- Temporal analysis : Collect data at 6h, 24h, and 48h to distinguish acute membrane effects from delayed apoptotic signaling .

- Mechanistic probes : Inhibit cholesterol trafficking (e.g., U18666A) to test if apoptosis is sterol-homeostasis-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.